Indolin-1-amine hydrochloride
Overview
Description
Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of indoline, also known as 2,3-dihydroindole .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis. In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of Indolin-1-amine hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8 (7)10;/h1-4H,5-6,9H2;1H
. Physical And Chemical Properties Analysis
Indolin-1-amine hydrochloride has a molecular weight of 170.64 g/mol . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Scientific Research Applications
Synthesis of Pyridine and Indoline Derivatives
Indolin-1-amine derivatives serve as key intermediates in the synthesis of annulated pyridine and other heterocyclic compounds. For example, N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines undergo electrophilic cyclization reactions in the presence of silver nitrate, leading to the formation of annulated pyridine derivatives. This process showcases the role of indolin-1-amine derivatives in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Ghavtadze, Fröhlich, & Würthwein, 2010).
Anti-inflammatory and Antioxidant Agents
Research has also focused on the development of indoline derivatives as potential therapeutic agents due to their significant antioxidant and anti-inflammatory activities. These compounds, substituted at position 1 with various functional groups, have been evaluated for their ability to protect cells from oxidative stress and reduce inflammation, presenting a promising avenue for the treatment of chronic inflammatory conditions (Zeeli et al., 2018).
Anti-tyrosine Kinase Activity
The synthesis and evaluation of 3-(substituted-benzylidene)-1, 3-dihydro-indolin-2-thione derivatives highlight the potential of indoline compounds in cancer therapy. These derivatives exhibit anti-tyrosine kinase activity, indicating their utility in targeting specific enzymes involved in cancer progression. Docking studies further elucidate the interaction modes of these compounds with the enzyme, supporting their development as anticancer agents (Olgen, Akaho, & Nebioğlu, 2005).
Asymmetric Synthesis and Catalysis
Indolin-1-amine derivatives are instrumental in asymmetric synthesis, facilitating the creation of chiral molecules with high selectivity. For instance, organocatalytic reactions involving indolin-3-one derivatives have been utilized to produce polysubstituted piperidino[1,2-a]indoline compounds, demonstrating the role of these intermediates in generating complex structures with potential biological activity (Zhao et al., 2014).
Novel Drug Development
The exploration of indolin-2-one scaffolds in drug discovery has led to the identification of compounds with potent anticancer properties. This research encompasses the strategic modification of the indolin-2-one framework to enhance its therapeutic efficacy, illustrating the significance of these derivatives in the development of new anticancer agents (Chaudhari et al., 2021).
Future Directions
Mechanism of Action
- Indolin-1-amine hydrochloride (CAS Number: 92259-86-4) is an organic compound with the chemical formula C₈H₁₀N₂•HCl .
- This compound serves as an intermediate for synthesizing various biologically active derivatives .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2,3-dihydroindol-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNOCNBVIIEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375419 | |
Record name | Indolin-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-amine hydrochloride | |
CAS RN |
92259-86-4 | |
Record name | Indolin-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indolin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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